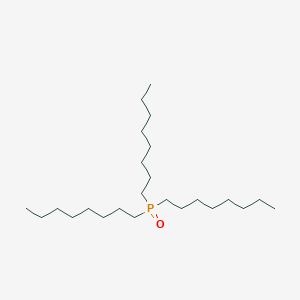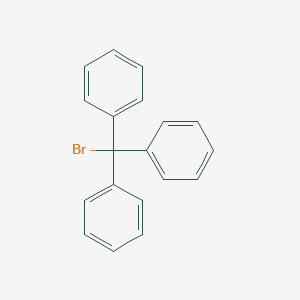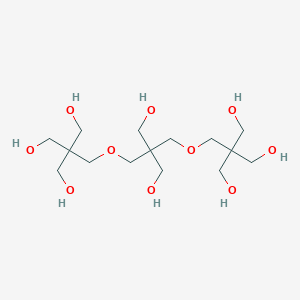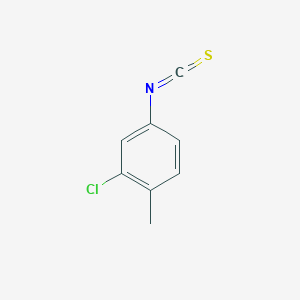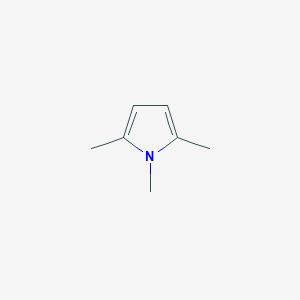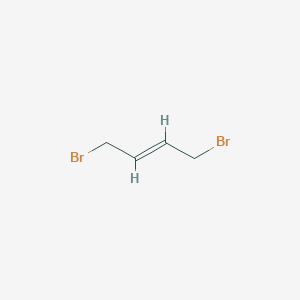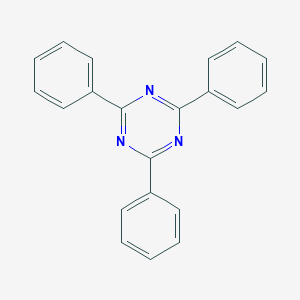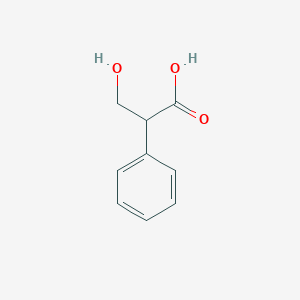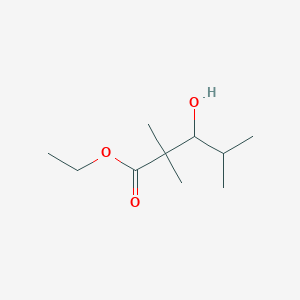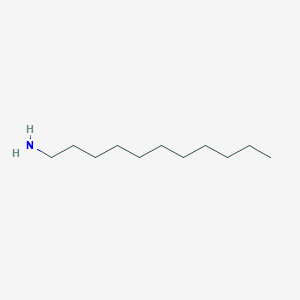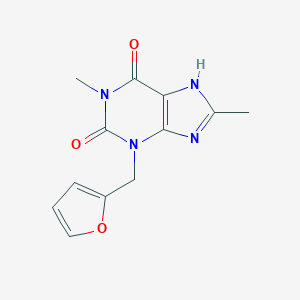![molecular formula C44H32N2 B147663 N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 139255-17-7](/img/structure/B147663.png)
N4,N4'-Di(naphthalen-2-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
概要
説明
N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of naphthalene and biphenyl groups, which contribute to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine typically involves the Suzuki cross-coupling reaction. This method allows for the attachment of various substituents to tailor the chemical structure . The reaction conditions often include the use of palladium catalysts and arylboronic acids, which facilitate the formation of the desired biphenyl structure.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki cross-coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like dichloromethane or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
科学的研究の応用
N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and biological pathways.
作用機序
The mechanism by which N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in π-π interactions and hydrogen bonding, which can influence its reactivity and binding affinity. These interactions are crucial for its function in various applications, including as an electron transport material in perovskite solar cells .
類似化合物との比較
Similar Compounds
1,3-Bis(1-naphthyl)-5-(2-naphthyl)benzene (α,α,β-TNB): Known for its glass-forming properties.
3,5-Di(naphthalen-1-yl)-1-phenylbenzene (α,α-P): Used in the study of molecular interactions.
9-(3,5-Di(naphthalen-1-yl)phenyl)anthracene (α,α-A): Exhibits strong π-π interactions.
Uniqueness
N4,N4’-Di(naphthalen-2-yl)-N4,N4’-diphenyl-[1,1’-biphenyl]-4,4’-diamine stands out due to its combination of naphthalene and biphenyl groups, which provide a unique balance of stability and reactivity. This makes it particularly valuable in applications requiring precise control over molecular interactions and electronic properties.
特性
IUPAC Name |
N-[4-[4-(N-naphthalen-2-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N2/c1-3-15-39(16-4-1)45(43-29-23-33-11-7-9-13-37(33)31-43)41-25-19-35(20-26-41)36-21-27-42(28-22-36)46(40-17-5-2-6-18-40)44-30-24-34-12-8-10-14-38(34)32-44/h1-32H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFVVZKSHYCRDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC6=CC=CC=C6C=C5)C7=CC8=CC=CC=C8C=C7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619330 | |
| Record name | N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139255-17-7 | |
| Record name | N~4~,N~4'~-Di(naphthalen-2-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20619330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q1: Why is beta-NPB considered as a potential material for OLEDs despite its limitations in laser applications?
A1: While beta-NPB shows promise as a hole transport material in OLEDs [, ], its application in laser devices is limited due to its weak stimulated emission compared to its excited state absorption []. Essentially, this means that while it can effectively transport positive charges (holes) within an OLED device, making it a good candidate for that application, it struggles to amplify light effectively, hindering its potential for lasers.
Q2: How does the performance of beta-NPB in an OLED device compare to its structural isomer, alpha-NPB?
A2: Research suggests that while both alpha-NPB and beta-NPB can be used as host materials in a single-layered white OLED, alpha-NPB demonstrates superior performance []. Devices utilizing alpha-NPB as a host exhibited a 15% higher efficiency compared to those utilizing beta-NPB []. This difference in performance could be attributed to variations in their molecular structures and subsequent energy transfer dynamics within the device.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

